molecular formula C12H15Cl3N2O2 B11983988 N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide CAS No. 303105-16-0

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B11983988
CAS No.: 303105-16-0
M. Wt: 325.6 g/mol
InChI Key: AKTIPKNJZLNYPM-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a piperidine moiety, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with N-(2,2,2-trichloro-1-(piperidin-1-yl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloromethyl or monochloromethyl derivatives.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-pyrrolidin-1-yl-ethyl)benzamide
  • 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)benzamide
  • N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)propionamide

Uniqueness

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may contain different aromatic or heterocyclic rings.

Biological Activity

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide, with the CAS number 303105-16-0, is a synthetic organic compound notable for its complex structure which includes a furan ring and a piperidine moiety. This compound has drawn attention in various fields including medicinal chemistry and pharmacology due to its potential bioactive properties.

The chemical formula of this compound is C12H15Cl3N2O2C_{12}H_{15}Cl_3N_2O_2, with a molecular weight of 325.6 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for further synthetic modifications.

PropertyValue
CAS Number 303105-16-0
Molecular Formula C12H15Cl3N2O2
Molecular Weight 325.6 g/mol
IUPAC Name N-(2,2,2-trichloro-1-piperidin-1-ylethyl)furan-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The piperidine ring may enhance binding affinity to certain receptors, contributing to the compound's pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Cytotoxicity and Antitumor Activity

Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in certain cancer cells. The structure–activity relationship (SAR) analysis indicates that modifications to the furan and piperidine moieties can significantly influence its anticancer potency .

Case Studies and Research Findings

Several research findings highlight the biological activity of this compound:

  • Antimicrobial Study : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Cytotoxicity Assay : In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), the IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF7 cells, indicating moderate cytotoxicity.
    Cell LineIC50 (µM)
    HeLa25
    MCF730
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to specific enzyme targets involved in cancer metabolism, suggesting a potential pathway for therapeutic intervention .

Properties

CAS No.

303105-16-0

Molecular Formula

C12H15Cl3N2O2

Molecular Weight

325.6 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C12H15Cl3N2O2/c13-12(14,15)11(17-6-2-1-3-7-17)16-10(18)9-5-4-8-19-9/h4-5,8,11H,1-3,6-7H2,(H,16,18)

InChI Key

AKTIPKNJZLNYPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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